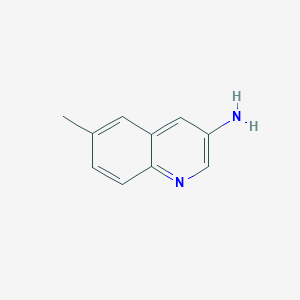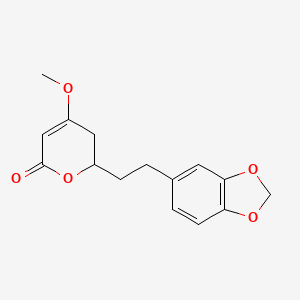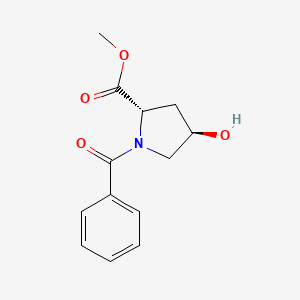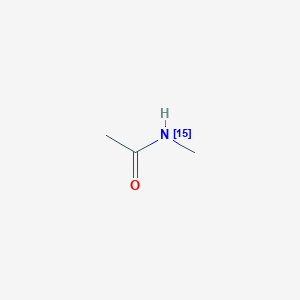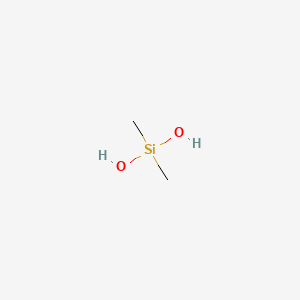
2-(2-Methylallyloxy)ethanol
描述
2-(2-Methylallyloxy)ethanol is a synthetic alcohol compound characterized by its colorless, volatile liquid form and sweet, fruity odor. It has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. This compound is miscible in water, ethanol, and acetone.
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(2-Methylallyloxy)ethanol involves the condensation of 2-hydroxyethanol and alkyl methacrylate under appropriate conditions to obtain monomethylallyl glycol acetate . Another method involves the cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids using small amounts of palladium and ligand, without any additive solvent and under microwave heating .
Industrial Production Methods
In industrial settings, 2-methylallyl alcohol can be continuously prepared by reacting sodium acetate solution, 2-methylallyl chloride, and sodium hydroxide in a multi-stage serial continuous stirring reactor . The product is then separated from the upper part of the reactor, and the remaining water and sodium acetate solution are recycled back into the reactor .
化学反应分析
Types of Reactions
2-(2-Methylallyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
2-(2-Methylallyloxy)ethanol has diverse applications in scientific research:
Chemistry: Used in cross-coupling reactions to synthesize various alkenes.
Medicine: Structural modifications of related compounds have shown changes in sympathomimetic activity.
Industry: Effective for the extraction of alcohols from water and as an entrainer in extractive distillation processes.
作用机制
The mechanism of action of 2-(2-Methylallyloxy)ethanol involves its interaction with various molecular targets and pathways. It can alter the activity of enzymes and receptors, leading to changes in cellular functions. For example, it can modify the activity of β-receptors in biological systems, affecting sympathomimetic activity.
相似化合物的比较
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-amino-ethanol: Structurally similar and used in receptor differentiation studies.
2-Methoxyethanol: Used as an entrainer in distillation processes.
2-(Pyridin-2-yl)ethanol: Used as protecting groups for carboxylic acids in polymer science.
Uniqueness
2-(2-Methylallyloxy)ethanol is unique due to its specific structural properties that allow it to be used in a wide range of applications, from chemical synthesis to biological studies. Its ability to undergo various chemical reactions and its miscibility with different solvents make it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
2-(2-methylprop-2-enoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)5-8-4-3-7/h7H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZYNOXVRGBQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31497-33-3 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31497-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31497-33-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-2-propen-1-yl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3423659.png)

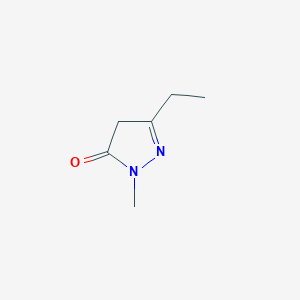
![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3423685.png)
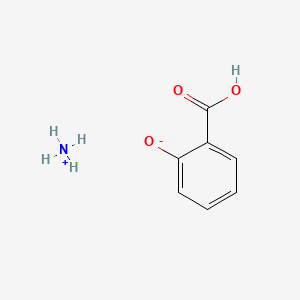
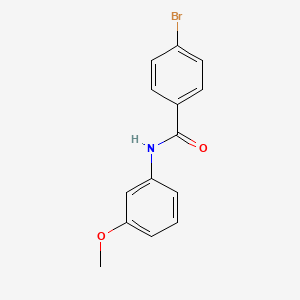
![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3423700.png)

